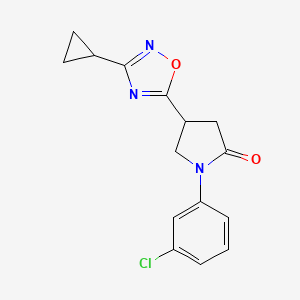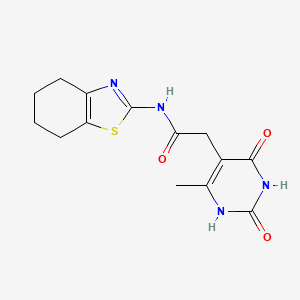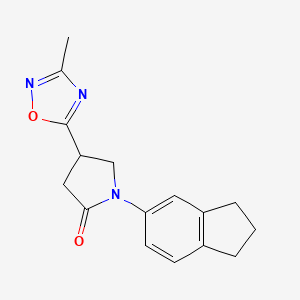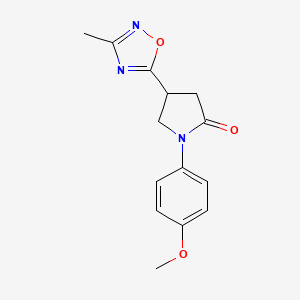
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as CPX-POM, is a synthetic compound with a wide range of potential applications. It has been studied for its ability to serve as a drug delivery vehicle and as a potential therapeutic agent. CPX-POM has a unique molecular structure that has been shown to exhibit a variety of properties, including solubility, stability, and bioavailability.
Scientific Research Applications
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been studied for its potential applications in drug delivery and as a therapeutic agent. It has been shown to have a high solubility and stability, making it an ideal candidate for drug delivery. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in animal models, and has been proposed as a potential anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not yet fully understood. However, it is thought to interact with cell membranes, allowing it to penetrate into the cell and interact with intracellular components. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to interfere with the activity of certain enzymes, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are not yet fully understood. However, it has been shown to have anti-tumor activity in animal models, suggesting that it may have an effect on tumor growth. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have an effect on the activity of certain enzymes, suggesting that it may have a role in regulating certain biochemical pathways.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for use in lab experiments. It has a high solubility and stability, which makes it easier to handle and store. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a relatively low toxicity, making it safer to use in experiments. However, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has some limitations. For example, its mechanism of action is not yet fully understood, making it difficult to predict how it will interact with other compounds. Additionally, its anti-tumor activity has only been demonstrated in animal models, so its efficacy in humans is unknown.
Future Directions
The potential future directions for 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are numerous. Further research is needed to better understand its mechanism of action and to determine its efficacy in humans. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could be used as a drug delivery vehicle for other therapeutic agents, and its potential as an anti-cancer agent should be explored further. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could be used as a tool to study the regulation of biochemical pathways, and its potential as a therapeutic agent for other diseases should also be explored. Finally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could be used as a model compound to study the effects of drug delivery and the interaction of drug molecules with cells.
Synthesis Methods
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step process involving the synthesis of the intermediates, followed by the condensation of the intermediates to form the target compound. The first step involves the reaction of 3-chlorophenyl chloroformate with ethylenediamine to form the intermediate compound 3-chlorophenyl-1,2,4-oxadiazole-5-yl)pyrrolidine-2-one. The second step involves the reaction of the intermediate with cyclopropyl bromide to form the target compound 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The final step involves the hydrolysis of the compound to form the desired product.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-2-1-3-12(7-11)19-8-10(6-13(19)20)15-17-14(18-21-15)9-4-5-9/h1-3,7,9-10H,4-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVHKWEYKCOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)
![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B6578800.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)

![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)